4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-
Description
Chemical Structure and Properties The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl- (CAS: 70381-70-3) is a heterocyclic molecule featuring a fused pyrido-pyrimidinone core. Its structure includes methyl groups at positions 2 and 6 and a propyl group at position 3 (Figure 1). The molecular formula is C₁₂H₁₆N₂O, with a molar mass of 204.27 g/mol (derived from the hydrochloride form in , which has a molar mass of 238.72 g/mol).
Properties
CAS No. |
70381-70-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-4-6-11-10(3)14-12-8-5-7-9(2)15(12)13(11)16/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
BPOGUAJJLZRRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 6, 7, and 9 significantly altering biological and chemical profiles. Below is a systematic comparison of the target compound with its analogs based on substituent variations, pharmacological relevance, and synthetic accessibility.
Table 1: Key Structural and Functional Comparisons
Critical Observations
Substituent Effects on Lipophilicity :
- The propyl group in the target compound increases lipophilicity compared to ethyl or methyl analogs, which may enhance membrane permeability but reduce aqueous solubility .
- Fluorinated or methoxy-substituted derivatives (e.g., 2-(3,4-dimethoxyphenyl) in ) exhibit balanced lipophilicity and electronic effects, making them suitable for CNS-targeted therapies .
Pharmacological Relevance :
- Piperazine-containing analogs (e.g., 7-(4-methylpiperazin-1-yl)) are prominent in patent literature for their kinase inhibition (e.g., JAK/STAT pathways) and antipsychotic activity, likely due to enhanced hydrogen-bonding capacity .
- The target compound lacks such polar substituents, limiting its direct therapeutic use but positioning it as a scaffold for further functionalization .
Synthetic Complexity :
- Derivatives with azabicyclic rings (e.g., hexahydropyrrolo[1,2-a]pyrazine in ) require multi-step syntheses, whereas the target compound’s simpler alkyl groups allow cost-effective production .
Research Findings and Patent Trends
Recent European patent applications (2023) highlight a surge in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives for oncology and neurology , with an emphasis on:
- Selective kinase inhibition via substitution at position 7 (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]) .
- Enhanced metabolic stability through cyclopropyl or fluorinated groups (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl]) .
In contrast, the target compound’s alkyl-dominated structure aligns with earlier-generation intermediates, underscoring its utility in structure-activity relationship (SAR) studies rather than direct clinical application .
Biological Activity
4H-Pyrido[1,2-a]pyrimidin-4-one, specifically the variant 2,6-dimethyl-3-propyl-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H12N2O
- Molecular Weight: 174.20 g/mol
- CAS Registry Number: 16867-28-0
- IUPAC Name: 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
The biological activity of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives is often linked to their ability to interact with various biological targets. One notable mechanism involves the activation of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. Research indicates that these compounds can enhance PKM2 activity, potentially leading to altered metabolic pathways in cancer cells. However, activation alone may not suffice to significantly change cancer cell metabolism .
Biological Activities
- Antitumor Activity:
-
DPP-4 Inhibition:
- The compound has also been explored for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism and is a target for diabetes treatment. Research shows that modifications to the pyrido[1,2-a]pyrimidin scaffold can lead to enhanced DPP-4 inhibitory activity .
-
Neuroprotective Effects:
- Some studies suggest neuroprotective properties associated with this compound class. The specific mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | PKM2 Activation | |
| DPP-4 Inhibition | Glucose Metabolism | |
| Neuroprotection | Neuroinflammatory Pathways | Ongoing Research |
Notable Research Findings
- PKM2 Activation:
- DPP-4 Inhibitors:
-
Neuroprotective Studies:
- Initial findings indicate that certain derivatives may protect neuronal cells from oxidative stress-induced damage, although further research is needed to confirm these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
